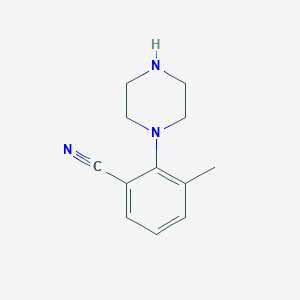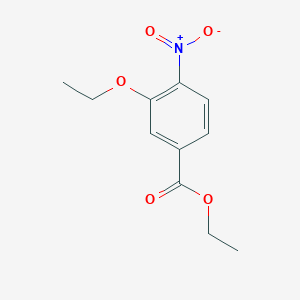
3-Methyl-2-(piperazin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(piperazin-1-yl)benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Preparation Methods
The synthesis of 3-Methyl-2-(piperazin-1-yl)benzonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of basic conditions and specific reagents to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
3-Methyl-2-(piperazin-1-yl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines .
Scientific Research Applications
3-Methyl-2-(piperazin-1-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as dopamine and serotonin antagonists, which are used as antipsychotic drug substances . The compound may also inhibit specific enzymes or proteins, leading to its biological effects .
Comparison with Similar Compounds
3-Methyl-2-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits significant biological activities and is used in similar applications.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: Known for its chemical reactions and biological activities.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(piperazin-1-yl)methyl)benzonitrile: Exhibits antiviral activities and is used in medicinal chemistry.
These compounds share similar structural features and biological activities, but this compound is unique in its specific applications and mechanisms of action.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-2-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-3-2-4-11(9-13)12(10)15-7-5-14-6-8-15/h2-4,14H,5-8H2,1H3 |
InChI Key |
SWOHHEQVMSFYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)


![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)
![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)




